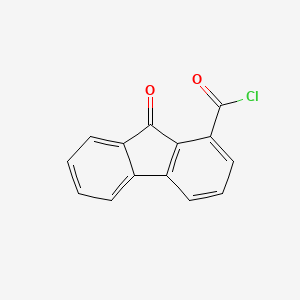

9-oxo-9H-fluorene-1-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

9-oxofluorene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClO2/c15-14(17)11-7-3-6-9-8-4-1-2-5-10(8)13(16)12(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXLQKIGKKVHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480578 | |

| Record name | 9-oxo-9H-fluorene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55341-62-3 | |

| Record name | 9-oxo-9H-fluorene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 9 Oxo 9h Fluorene 1 Carbonyl Chloride

Fundamental Reaction Types Exhibited

9-Oxo-9H-fluorene-1-carbonyl chloride predominantly undergoes nucleophilic acyl substitution and reduction reactions, allowing for its conversion into a variety of other functional groups.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to yield the substituted product.

The reaction of this compound with primary or secondary amines readily affords the corresponding N-substituted 9-oxo-9H-fluorene-1-carboxamides. This reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct.

Detailed research has been conducted on the synthesis of N-aryl-9-oxo-9H-fluorene-1-carboxamides. In these studies, this compound is treated with various anilines to produce a library of amide compounds. These reactions are foundational in medicinal chemistry for the generation of novel molecular entities.

Table 1: Examples of N-Aryl-9-oxo-9H-fluorene-1-carboxamides Synthesized

| Amine Reactant | Product Name |

| Aniline | N-phenyl-9-oxo-9H-fluorene-1-carboxamide |

| 2-Methylaniline | N-(2-methylphenyl)-9-oxo-9H-fluorene-1-carboxamide |

| 3-Methoxyaniline | N-(3-methoxyphenyl)-9-oxo-9H-fluorene-1-carboxamide |

| 4-Chloroaniline | N-(4-chlorophenyl)-9-oxo-9H-fluorene-1-carboxamide |

In the presence of an alcohol, this compound undergoes esterification to yield the corresponding 9-oxo-9H-fluorene-1-carboxylate ester. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the HCl produced. The reaction proceeds efficiently with a wide range of primary and secondary alcohols. Phenols can also be used as the nucleophile to form phenyl esters.

Table 2: Representative Esterification Reactions

| Alcohol Reactant | Product Name |

| Methanol (B129727) | Methyl 9-oxo-9H-fluorene-1-carboxylate |

| Ethanol | Ethyl 9-oxo-9H-fluorene-1-carboxylate |

| Isopropanol | Isopropyl 9-oxo-9H-fluorene-1-carboxylate |

| Phenol | Phenyl 9-oxo-9H-fluorene-1-carboxylate |

Analogous to the reaction with alcohols, this compound reacts with thiols to form thioesters. This reaction is also typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. The greater nucleophilicity of the sulfur atom in a thiol compared to the oxygen in an alcohol often leads to a more rapid reaction.

Table 3: Representative Thioesterification Reactions

| Thiol Reactant | Product Name |

| Ethanethiol | S-ethyl 9-oxo-9H-fluorene-1-carbothioate |

| Propanethiol | S-propyl 9-oxo-9H-fluorene-1-carbothioate |

| Benzenethiol | S-phenyl 9-oxo-9H-fluorene-1-carbothioate |

Reduction Reactions to Carbonyl Derivatives

The acyl chloride group of this compound can be selectively reduced to an aldehyde. This transformation requires careful selection of the reducing agent to avoid over-reduction to the corresponding alcohol.

A classic method for the reduction of an acyl chloride to an aldehyde is the Rosenmund reduction. This reaction involves the catalytic hydrogenation of the acyl chloride over a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO4), with a poison such as quinoline-sulfur or thiourea. The poison deactivates the catalyst to prevent the further reduction of the initially formed aldehyde to an alcohol.

The application of the Rosenmund reduction to this compound would yield 9-oxo-9H-fluorene-1-carbaldehyde. It is important to note that this method is sensitive to the purity of the reactants and catalyst, and careful control of reaction conditions is necessary to achieve a high yield of the aldehyde.

Formation of Alcohols (e.g., 9H-fluorene-9-methanol)

While no direct synthesis of 9H-fluorene-9-methanol from this compound has been documented, the reduction of the carbonyl chloride and the ketone can be predicted based on standard reduction methodologies. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), would be necessary to reduce both the acyl chloride and the ketone to their corresponding alcohols.

The reaction would likely proceed in a stepwise manner. The highly reactive acyl chloride would first be reduced to a primary alcohol. Subsequently, the ketone at the 9-position of the fluorene (B118485) ring would be reduced to a secondary alcohol.

Hypothetical Reaction Scheme:

| Reactant | Reagent | Product |

| This compound | 1. LiAlH₄ (excess) 2. H₂O | 1-(hydroxymethyl)-9H-fluoren-9-ol |

It is important to note that the synthesis of 9-fluorenemethanol (B185326) has been reported through other routes, such as the reaction of 9H-fluorene with n-butyllithium followed by formaldehyde. chemicalbook.com Another method involves the reduction of 9-fluorenecarboxaldehyde with sodium borohydride (B1222165) (NaBH₄). ontosight.ai

Oxidation Reactions to Carboxylic Acids

The carbonyl chloride functional group is already at a high oxidation state. However, if the starting material were the corresponding primary alcohol, 1-(hydroxymethyl)-9H-fluoren-9-ol, it could be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would typically be employed for such a transformation.

The oxidation would likely target the primary alcohol at the 1-position, converting it to a carboxylic acid. The secondary alcohol at the 9-position could also be oxidized back to a ketone under these conditions.

Mechanistic Investigations of Carbonyl Chloride Reactivity

The reactivity of the carbonyl chloride group is central to the chemical behavior of this compound.

Electrophilic Nature of the Carbonyl Chloride Moiety

The carbonyl carbon in the acyl chloride group is highly electrophilic. This is due to the electron-withdrawing effects of both the adjacent oxygen atom and the chlorine atom. The fluorenone ring system, being electron-withdrawing itself, further enhances the electrophilicity of this position.

This pronounced electrophilic character makes the carbonyl carbon highly susceptible to attack by nucleophiles.

Nucleophilic Attack Pathways and Regioselectivity

Nucleophilic attack will preferentially occur at the most electrophilic site in the molecule, which is the carbonyl carbon of the acyl chloride. A secondary site for nucleophilic attack is the carbonyl carbon of the ketone at the 9-position, which is generally less electrophilic than an acyl chloride.

The typical mechanism for nucleophilic acyl substitution on the carbonyl chloride involves a two-step process:

Nucleophilic addition: The nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

Elimination of the leaving group: The lone pair on the oxygen reforms the π-bond, and the chloride ion, being a good leaving group, is expelled.

This mechanism is common for reactions with a wide range of nucleophiles, including water (hydrolysis to a carboxylic acid), alcohols (esterification), and amines (amidation).

Comparative Reactivity Studies with Related Fluorene Derivatives

While direct comparative studies are unavailable, we can infer the relative reactivity of this compound by comparing it to a simpler, related compound.

Versus 9-Chlorofluorene (B144268)

9-Chlorofluorene features a chlorine atom directly attached to the 9-position of the fluorene ring. This chlorine is susceptible to nucleophilic substitution, but the reaction mechanism is different from that of an acyl chloride.

Reactivity Comparison:

| Compound | Reactive Site | Mechanism | Relative Reactivity |

| This compound | Carbonyl carbon of the acyl chloride | Nucleophilic Acyl Substitution | High |

| 9-Chlorofluorene | Carbon at the 9-position | Sₙ1 or Sₙ2 | Lower |

The acyl chloride in this compound is significantly more reactive towards nucleophiles than the alkyl chloride in 9-chlorofluorene. This is because the carbonyl group in the acyl chloride activates the carbon for nucleophilic attack and provides a stable tetrahedral intermediate. In contrast, nucleophilic substitution at the sp³-hybridized carbon of 9-chlorofluorene proceeds through either an Sₙ1 mechanism, involving a relatively stable fluorenyl carbocation, or a more sterically hindered Sₙ2 pathway.

Versus Fluorene-9-chloroformates (e.g., Fmoc-Cl)

A comparative analysis of the reactivity and reaction mechanisms of this compound and 9-fluorenylmethyl chloroformate (Fmoc-Cl) reveals significant differences stemming from the distinct electronic nature of their respective substituents on the fluorene core. These differences influence the electrophilicity of the carbonyl carbon, thereby dictating their susceptibility to nucleophilic attack.

The key distinction lies in the electronic effect of the substituent at the 9-position of the fluorene ring system. In this compound, the 9-oxo group acts as a powerful electron-withdrawing group. This effect is transmitted through the aromatic system, leading to a decrease in electron density across the fluorene rings and, consequently, at the 1-position where the carbonyl chloride moiety is attached. The increased partial positive charge on the carbonyl carbon enhances its electrophilicity, making it more susceptible to attack by nucleophiles.

Conversely, in Fmoc-Cl, the 9-fluorenylmethoxy group is generally considered to be electron-donating or at least significantly less electron-withdrawing than a ketone. The methylene (B1212753) bridge (-CH2-) between the fluorene ring and the chloroformate group partially insulates the reactive center from the direct electronic effects of the aromatic system.

Table 1: Comparison of Structural and Electronic Properties

| Property | This compound | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) |

| Substituent at 9-position | Oxo (=O) | Methoxy (-OCH2-) |

| Electronic Effect of 9-Substituent | Strongly electron-withdrawing | Weakly electron-donating/insulating |

| Effect on Carbonyl Carbon Electrophilicity | Increased | Baseline (or slightly decreased) |

| Expected Reactivity towards Nucleophiles | Higher | Lower |

The reaction mechanism for both compounds with a nucleophile (Nu:) is generally expected to proceed via a nucleophilic acyl substitution pathway. This typically involves a two-step addition-elimination mechanism.

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion (Cl-), which is a good leaving group.

Due to the heightened electrophilicity of the carbonyl carbon in this compound, the initial nucleophilic attack is expected to be faster compared to Fmoc-Cl under identical conditions. This would translate to a higher reaction rate for the former.

Table 2: Expected Relative Reactivity in Nucleophilic Acyl Substitution

| Reactant | Nucleophile | Expected Relative Rate | Product |

| This compound | R-NH2 (Amine) | Faster | 9-Oxo-9H-fluorene-1-carboxamide |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | R-NH2 (Amine) | Slower | 9-Fluorenylmethyl carbamate |

| This compound | R-OH (Alcohol) | Faster | 9-Oxo-9H-fluorene-1-carboxylate ester |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | R-OH (Alcohol) | Slower | 9-Fluorenylmethyl carbonate |

Derivatization Strategies Utilizing 9 Oxo 9h Fluorene 1 Carbonyl Chloride

Synthesis of Diverse Carbonyl-Containing Compounds

The primary utility of 9-oxo-9H-fluorene-1-carbonyl chloride lies in its function as an acylating agent, enabling the synthesis of ketones, amides, esters, and thioesters through reactions with appropriate nucleophiles.

Ketone Synthesis

The synthesis of ketones from this compound can be achieved through established methods for converting acyl chlorides to ketones. One common approach involves the use of organometallic reagents, such as organocuprates (Gilman reagents). These reagents, typically prepared from organolithium or Grignard reagents and a copper(I) salt, are less reactive than their parent organometallics and selectively react with acyl chlorides to afford ketones with minimal side reactions, such as addition to the newly formed ketone.

Another powerful method is the Friedel-Crafts acylation, where the acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride, to form an aryl ketone. ruc.dkresearchgate.net This reaction allows for the direct attachment of the 9-oxo-9H-fluorene-1-carbonyl moiety to an aromatic ring.

Amide and Carboxamide Synthesis

The reaction of this compound with primary or secondary amines readily yields the corresponding amides and carboxamides. This is a standard and highly efficient method for amide bond formation.

A notable application of this reaction is in the synthesis of N-aryl-9-oxo-9H-fluorene-1-carboxamides, which have been identified as a novel class of apoptosis inducers. In a study focused on developing potential anticancer agents, researchers synthesized a series of these compounds by reacting this compound with various anilines. For example, the reaction with 2-methylaniline yielded N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide. Further structure-activity relationship (SAR) studies led to the synthesis of more potent derivatives, such as N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide, which demonstrated sub-micromolar potency in both caspase induction and cancer cell growth inhibition. nih.gov

The general synthetic procedure involves the dropwise addition of a solution of this compound in a suitable solvent, such as dichloromethane, to a solution of the desired amine and a base, like triethylamine (B128534) or pyridine (B92270), at reduced temperatures to control the exothermic reaction. The reaction mixture is then typically stirred at room temperature to ensure completion.

Below is an interactive data table summarizing the synthesis of various N-aryl-9-oxo-9H-fluorene-1-carboxamides.

| Compound ID | Amine Reactant | Resulting Carboxamide | Reference |

| 1 | 2-Methylaniline | N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide | nih.gov |

| 2 | 2-(1H-Pyrazol-1-yl)aniline | N-(2-(1H-Pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide | nih.gov |

| 3 | Aniline | N-Phenyl-9-oxo-9H-fluorene-1-carboxamide | nih.gov |

| 4 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-9-oxo-9H-fluorene-1-carboxamide | nih.gov |

Ester Synthesis

The synthesis of esters from this compound is readily accomplished by reacting it with an alcohol in the presence of a base, such as pyridine or triethylamine. This reaction, a standard method for esterification, proceeds under mild conditions and is generally high-yielding. youtube.comresearchgate.net The base is necessary to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The process typically involves dissolving the alcohol in a suitable solvent with the base, followed by the slow addition of the acyl chloride. The reaction is often carried out at low temperatures initially to control the reaction rate and then allowed to warm to room temperature.

Thioester Synthesis

Thioesters can be synthesized from this compound by its reaction with a thiol. Similar to ester synthesis, this reaction is typically carried out in the presence of a base to scavenge the HCl produced. Lewis acids, such as iron(III) chloride (FeCl3), can also be used to catalyze the reaction, facilitating the nucleophilic attack of the thiol on the carbonyl carbon. tudelft.nl This method provides an efficient route to thioesters under mild, often solvent-free, conditions.

Functionalization of the Fluorene (B118485) Backbone via Acyl Chloride Reactions

The this compound moiety can be a starting point for further functionalization of the fluorene ring system. While the primary reactions involve the acyl chloride itself, the presence of this group can influence subsequent reactions on the aromatic backbone.

In the context of the development of N-aryl-9-oxo-9H-fluorene-1-carboxamides as apoptosis inducers, researchers have explored modifications of the 9-oxo-9H-fluorene ring to establish structure-activity relationships. nih.gov These studies revealed that while most alterations to the fluorene ring were not well-tolerated, the introduction of substituents at the 7-position led to compounds with improved activity. This suggests that the 1-carboxamide (B11826670) group can serve as an anchor while other positions on the fluorene backbone are modified to optimize biological activity.

Utilization as a Carbon Monoxide Precursor in Carbonylation Reactions

While there is no direct evidence in the reviewed literature of this compound being used as a carbon monoxide (CO) precursor, a closely related compound, 9-methyl-9H-fluorene-9-carbonyl chloride (often referred to as COgen), serves this purpose effectively. This reagent is a stable, solid alternative to gaseous carbon monoxide in palladium-catalyzed carbonylation reactions. It is compatible with a wide range of substrates for the formation of ketones, amides, and esters. The presence of the oxo group at the 9-position in the title compound, as opposed to the methyl group in COgen, would likely alter its stability and reactivity, making its suitability as a CO precursor uncertain without specific experimental validation.

Palladium-Catalyzed Carbonylations and Related Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed carbonylations with acyl chlorides are less common than those involving aryl halides and a carbon monoxide source, analogous transformations provide insight into the potential reactivity of this compound. These reactions typically involve the coupling of an organometallic reagent with the acyl chloride, facilitated by a palladium catalyst, to form a new ketone.

Detailed Research Findings:

Palladium-catalyzed reactions such as the Sonogashira, Suzuki, and Heck couplings are instrumental in the functionalization of fluorene and fluorenone systems. wikipedia.orgresearchgate.netchemspider.com The acyl chloride moiety of this compound can, in principle, participate in acylative cross-coupling reactions. For instance, the acyl Sonogashira coupling allows for the reaction of an acyl chloride with a terminal alkyne to produce an α,β-alkynyl ketone. mdpi.com This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. mdpi.com

While specific examples detailing the direct use of this compound in such reactions are not extensively documented in readily available literature, the general mechanism and broad substrate scope of these reactions suggest its applicability. The reaction would proceed via oxidative addition of the acyl chloride to a Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the alkynylated fluorenone derivative.

Similarly, an acylative Suzuki coupling could potentially be employed to introduce aryl or vinyl groups at the 1-carbonyl position. This would involve the reaction of this compound with an organoboron compound in the presence of a palladium catalyst and a base.

The following interactive data table summarizes the conditions for analogous palladium-catalyzed acylative coupling reactions, which could be adapted for this compound.

| Reaction Type | Coupling Partner | Typical Catalyst | Co-catalyst/Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Acyl Sonogashira Coupling | Terminal Alkyne | PdCl2(PPh3)2 | CuI, Amine Base | THF or Toluene (B28343) | 1-(Alkynylcarbonyl)-9-fluorenone |

| Acyl Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh3)4 | Base (e.g., K2CO3) | Dioxane or Toluene | 1-(Aroyl/Vinylcarbonyl)-9-fluorenone |

Synthesis of Isotopically Labeled Carbonyl Derivatives (e.g., 13C, 14C)

Isotopically labeled compounds are indispensable in various fields of scientific research, including metabolism studies, mechanistic investigations, and as internal standards in quantitative analysis. The introduction of a heavy isotope, such as carbon-13 (¹³C) or the radioactive carbon-14 (B1195169) (¹⁴C), into a molecule allows for its tracing and quantification. This compound can serve as a precursor for the synthesis of isotopically labeled derivatives at the carbonyl position.

Detailed Research Findings:

The synthesis of isotopically labeled carbonyl derivatives often involves the use of a labeled carbon monoxide (¹³CO or ¹⁴CO) source. A notable strategy for the introduction of a labeled carbonyl group is through palladium-catalyzed carbonylative coupling reactions. For example, a general procedure for the palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides using near-stoichiometric amounts of ¹³CO has been reported to be highly effective for ¹³C labeling. nih.gov

A related and highly relevant approach utilizes a stable, solid carbon monoxide precursor, often a fluorene-based derivative itself. For instance, 9-methyl-9H-fluorene-9-carbonyl chloride, known as COgen, has been employed as a source of CO in palladium-catalyzed carbonylative Suzuki couplings. nih.gov A labeled version of this reagent, [¹³C]COgen, allows for the efficient synthesis of ¹³C-labeled ketones. This methodology has been successfully applied to the synthesis of the drug fenofibrate, incorporating a ¹³C-labeled carbonyl group. nih.gov

Following this precedent, [1-¹³C]-9-oxo-9H-fluorene-1-carbonyl chloride or [1-¹⁴C]-9-oxo-9H-fluorene-1-carbonyl chloride could be synthesized from the corresponding isotopically labeled carboxylic acid. This labeled acyl chloride could then be used in reactions with various nucleophiles (e.g., amines, alcohols, organometallic reagents) to generate a wide array of isotopically labeled amides, esters, and ketones.

The following interactive table outlines potential synthetic routes to isotopically labeled derivatives starting from a labeled this compound.

| Labeled Precursor | Reactant | Reaction Type | Resulting Labeled Product | Application |

|---|---|---|---|---|

| [1-¹³C]-9-oxo-9H-fluorene-1-carbonyl chloride | Primary/Secondary Amine | Acylation | [¹³C]-Amide | Metabolic Tracer |

| [1-¹³C]-9-oxo-9H-fluorene-1-carbonyl chloride | Alcohol | Esterification | [¹³C]-Ester | Mechanistic Probe |

| [1-¹⁴C]-9-oxo-9H-fluorene-1-carbonyl chloride | Organocuprate | Acylation | [¹⁴C]-Ketone | Quantitative Autoradiography |

Advanced Applications of 9 Oxo 9h Fluorene 1 Carbonyl Chloride and Its Derivatives in Chemical Research

Applications in Medicinal Chemistry and Bioactive Compound Synthesis

The 9-oxo-9H-fluorene core is a privileged structure in medicinal chemistry, and its derivatization, often initiated from the 1-carbonyl chloride, has yielded numerous compounds with potent biological activities. The inherent reactivity of the acyl chloride group allows for the facile synthesis of amides, esters, and other derivatives, providing a straightforward route to explore structure-activity relationships and optimize therapeutic efficacy.

Synthesis of Pharmaceutical Intermediates and Lead Compounds

9-Oxo-9H-fluorene-1-carbonyl chloride is a key intermediate for the synthesis of various lead compounds in drug discovery. Its reaction with different amines, for instance, leads to the formation of N-aryl-9-oxo-9H-fluorene-1-carboxamides, a class of compounds that has been identified as a source of novel therapeutic agents.

A notable example is N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide, which was identified as a novel inducer of apoptosis through high-throughput screening. nih.gov This compound demonstrated sub-micromolar potency in both caspase induction and growth inhibition in various cancer cell lines. nih.gov Further structure-activity relationship (SAR) studies on the carboxamide group led to the identification of N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide as a lead compound with improved aqueous solubility while retaining potent and broad activity in caspase activation and cell growth inhibition assays. nih.gov

These findings underscore the importance of this compound as a starting material for generating libraries of carboxamides that can serve as a rich source of lead compounds for the development of new therapeutics.

Development of Enzyme Inhibitors (e.g., Adenylyl Cyclase Toxins)

While specific studies on the inhibition of adenylyl cyclase toxins by derivatives of this compound are not extensively documented in the available literature, research has shown that certain derivatives of this scaffold can act as enzyme inhibitors. For instance, in the exploration of N-aryl-9-oxo-9H-fluorene-1-carboxamides as anticancer agents, it was discovered that some of these compounds exhibit activity in a tubulin inhibition assay. nih.gov

Specifically, the introduction of substituents at the 7-position of the 9-oxo-9H-fluorene ring led to compounds that were active as tubulin inhibitors, suggesting a different mechanism of action compared to the original lead compound. nih.gov Tubulin is a critical protein involved in microtubule formation, which is essential for cell division, making it a key target for anticancer drugs. This finding highlights the potential of the 9-oxo-9H-fluorene-1-carboxamide scaffold in the development of inhibitors for various enzymes, extending beyond the initial therapeutic targets. Further research could explore the potential of this class of compounds to inhibit other enzymes, including adenylyl cyclase toxins, by systematic structural modifications.

Design and Synthesis of Antiviral Agents (e.g., Anti-HSV-2, Hepatitis C Virus Inhibitors)

The fluorene (B118485) scaffold has been investigated for its potential in developing antiviral agents. Although direct synthesis from this compound is not always explicitly detailed, analogous structures suggest its utility in this area. For example, a series of 9-fluorenon-4-carboxamides, which are structural isomers of the compounds derivable from this compound, have been synthesized and evaluated for their anti-herpes simplex virus-2 (HSV-2) activity. These compounds were designed as asymmetrically-substituted analogues of the antiviral drug tilorone (B613820) and some demonstrated promising anti-HSV-2 and cytokine-inducing properties.

In the context of Hepatitis C Virus (HCV), research has focused on fluorene derivatives as potent inhibitors. While a study on novel symmetric fluorene-2,7-diamine derivatives as potent HCV NS5A inhibitors showcases a different substitution pattern, it highlights the potential of the fluorene core in the design of antiviral drugs. The development of direct-acting antivirals is a crucial area of research, and the versatility of the fluorene scaffold makes it an attractive starting point for the synthesis of novel inhibitors. The reactivity of this compound could be leveraged to create libraries of amide derivatives for screening against various viral targets.

Exploration of Anticancer Agents and Apoptosis Inducers

One of the most significant applications of this compound derivatives is in the field of oncology. As previously mentioned, N-aryl-9-oxo-9H-fluorene-1-carboxamides have been identified as a potent new series of apoptosis inducers. nih.gov

Initial high-throughput screening identified N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide as a hit compound with sub-micromolar potencies for both caspase induction and growth inhibition in human breast cancer (T47D), human colon cancer (HCT116), and hepatocellular carcinoma (SNU398) cell lines. nih.gov This compound was found to arrest HCT116 cells in the G2/M phase of the cell cycle, followed by the induction of apoptosis. researchgate.net

Further SAR studies led to the discovery of even more potent compounds. For instance, the introduction of substituents at the 7-position of the 9-oxo-9H-fluorene ring resulted in compounds with improved activity. Compound 5a (structure not fully specified in the source) was found to have EC50 values ranging from 0.15 to 0.29 µM against T47D, HCT116, and SNU398 cells, making it approximately fivefold more potent than the original lead compound. nih.gov

| Compound | Target Cell Line | Activity (EC50/GI50 in µM) | Mechanism of Action |

|---|---|---|---|

| N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide | T47D, HCT116, SNU398 | Sub-micromolar | Caspase induction, G2/M arrest, Apoptosis induction |

| N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide | T47D, HCT116, SNU398 | Sub-micromolar | Caspase activation, Cell growth inhibition |

| Compound 5a (7-substituted derivative) | T47D, HCT116, SNU398 | 0.15 - 0.29 | Tubulin inhibition |

Development of Antimicrobial Compounds

The fluorene nucleus is a component of various bioactive compounds exhibiting a range of pharmacological actions, including antimicrobial activity. Derivatives of 9-fluorenone (B1672902) have shown promise in the development of new agents to combat microbial infections.

One such class of compounds is the O-aryl-carbamoyl-oxymino-fluorene derivatives, which can be synthesized from 9H-fluoren-9-one oxime. nih.govnih.gov These compounds have demonstrated inhibitory effects on the growth of various microbial strains. For example, 9-((3,4-dichloro-phenyl)carbamoyloxymino)fluoren exhibited the lowest minimum inhibitory concentration (MIC) value of 0.156 mg/mL against Staphylococcus aureus. nih.gov The presence of chlorine atoms was found to enhance the activity against S. aureus, while a methyl group improved the anti-Candida albicans activity. nih.gov These derivatives have also shown significant antibiofilm activity. nih.gov

| Compound | Target Microorganism | Activity (MIC in mg/mL) |

|---|---|---|

| 9-((3,4-dichloro-phenyl)carbamoyloxymino)fluoren | Staphylococcus aureus | 0.156 |

| 9-((3-chloro-phenyl)carbamoyloxymino)fluoren | Staphylococcus aureus | Data not specified |

| 9-((3-methyl-phenyl)carbamoyloxymino)fluoren | Candida albicans | Enhanced activity noted |

Synthesis of Metal Complexes with Biological Activity

The coordination of metal ions to organic ligands can significantly enhance their biological activity. Derivatives of 9-oxo-9H-fluorene-1-carboxylic acid, the hydrolysis product of the title carbonyl chloride, have been used as ligands to synthesize metal complexes with promising biological properties.

For instance, metal (II) complexes of ligands derived from 9-oxo-9H-fluorene-1-carboxylic acid have been synthesized and investigated for their anticancer activities. researchgate.net These complexes, with a general formula of [M(L)2], have been found to cleave pBR322 DNA and inhibit the growth of cancer cells. researchgate.net Notably, a copper(II) complex was found to be more active than the standard drug Paclitaxel against the MCF-7 human breast carcinoma cell line. researchgate.net In addition to their anticancer properties, some of these metal complexes have also exhibited significant antibacterial action. mdpi.comechemcom.comnih.gov

The synthesis of these complexes typically involves the reaction of the carboxylic acid ligand with a metal salt, demonstrating another important application route for derivatives of this compound in the development of novel metallodrugs.

Applications in Materials Science and Optoelectronics

The unique electronic and photophysical properties of the fluorene scaffold are systematically exploited in materials science. The ability to functionalize the core structure, particularly through reactive intermediates like this compound, allows researchers to fine-tune characteristics such as charge transport, light emission, and nonlinear optical activity.

Synthesis of Specialty Chemicals

This compound is a versatile precursor for the synthesis of specialty chemicals. The carbonyl chloride group is a highly reactive site, readily undergoing nucleophilic substitution reactions with alcohols, amines, and other nucleophiles. This reactivity allows for the covalent attachment of the fluorenone core to various functional units.

These reactions are fundamental to creating more complex, high-value molecules. For example, by reacting the carbonyl chloride with different aromatic or heterocyclic amines, a wide range of amides can be formed. These products can serve as key intermediates for pharmaceuticals, molecular sensors, or the specialized dyes and semiconductors discussed in subsequent sections. The fluorenone structure itself imparts desirable properties such as thermal stability and a rigid molecular framework, which are often crucial for the performance of these specialty materials.

Production of Polymers with Fluorene Moieties

Polyfluorenes are a significant class of conjugated polymers prized for their exceptional optoelectronic properties, including strong blue light emission and high charge carrier mobility. wikipedia.orgnih.gov These characteristics make them ideal for use in organic light-emitting diodes (OLEDs). The synthesis of these polymers is often achieved through metal-catalyzed cross-coupling reactions, such as Suzuki or Yamamoto polymerizations. nih.gov20.210.105

Monomers derived from this compound can be incorporated into polyfluorene chains to precisely control the polymer's electronic and physical properties. The electron-withdrawing nature of the fluorenone unit can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymer, which is advantageous for creating n-type or electron-transporting materials. By first converting the carbonyl chloride group into other functional groups suitable for polymerization (e.g., boronic esters or halides), the fluorenone moiety can be strategically placed within the polymer backbone or as a side chain, influencing the final material's solubility, film morphology, and electroluminescent behavior.

Development of Dyes and Pigments

The fluorene ring system is a common scaffold for advanced organic dyes used in applications ranging from traditional printing to high-tech dye-sensitized solar cells (DSSCs). pascalchem.comconicet.gov.ar Fluorene-based dyes are known for their high sensitivity and strong coloration upon interaction with a developer, a property that stems from the formation of a highly conjugated system. pascalchem.com

Fabrication of Organic Semiconductors and Light-Emitting Diodes (LEDs)

Fluorene derivatives are among the most promising materials for organic electronics due to their excellent thermal stability, efficient photoluminescence, and good charge transport properties. researchgate.netmdpi.com They are extensively used as the active emissive layer in OLEDs and as the semiconductor channel in organic field-effect transistors (OFETs). nih.govtandfonline.com

The introduction of the 9-oxo (fluorenone) group into the fluorene backbone is a key strategy for tuning the material's semiconductor properties. The ketone group's electron-withdrawing nature can enhance electron injection and transport, making fluorenone derivatives suitable for n-channel OFETs or as electron-transporting layers in OLEDs. tandfonline.comresearchgate.net By copolymerizing fluorene monomers with other aromatic units, the emission color of the resulting material can be tuned across the entire visible spectrum, from blue to green and red. wikipedia.org20.210.105 This tunability is critical for creating full-color displays. Devices fabricated with polyfluorene-based emitters have demonstrated high brightness and excellent efficiencies. nih.gov20.210.105

Table 1: Performance of OLEDs Based on Fluorene Copolymers

| Polymer Composition | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Emission Color |

| Fluorene copolymer with 9,10-dicyanophenanthrene (2.5 mol%) | 9230 | 3.33 | Greenish-Blue |

| Green-emitting polyfluorene | >50,000 | 10.5 | Green |

| Red-emitting polyfluorene | 2000 | 1.5 | Red |

Design of Two-Photon Absorbing Materials

Two-photon absorption (2PA) is a nonlinear optical phenomenon where a molecule simultaneously absorbs two photons. This process has applications in 3D microfabrication, optical data storage, and high-resolution bioimaging. nih.gov Fluorene derivatives have been specifically designed to exhibit large 2PA cross-sections (σ₂), a measure of the efficiency of 2PA.

The design of effective 2PA materials often involves creating molecules with a donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) structure. The fluorene core serves as an excellent π-system. By attaching electron-donating and electron-withdrawing groups to the fluorene scaffold, researchers have synthesized molecules with significantly enhanced 2PA properties. The reactive nature of intermediates like this compound is crucial for attaching these functional groups. Studies have reported fluorene derivatives with 2PA cross-section values ranging from several hundred to over a thousand Goeppert-Mayer (GM) units. nih.gov

Table 2: Two-Photon Absorption Properties of Fluorene Derivatives

| Compound | Max. 2PA Cross-Section (GM) | Wavelength (nm) |

| Fluorene Derivative I | ~248 | 730 |

| Fluorene Derivative II | ~335 | 730 |

Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

Creation of Photochromic Materials

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. This property is the basis for applications such as self-darkening lenses, optical switches, and rewritable data storage.

Researchers have successfully synthesized photochromic materials using a fluorenone nucleus. Specifically, 2H-chromenes derived from fluorenols (which can be synthesized from fluorenones) have been shown to exhibit photochromic behavior. researchgate.net Upon irradiation with UV light, the colorless chromene undergoes a ring-opening reaction to form a highly colored merocyanine-like species. This process is reversible, with the colored form returning to the colorless state either thermally or by irradiation with visible light. The presence of the rigid and extended aromatic system of the fluorenone moiety influences the spectrokinetic properties of these photochromic systems, including the color of the open form and the rate of fading. researchgate.net

Utilization in Organic Photovoltaic Cells

The unique electronic properties and structural versatility of this compound and its derivatives have positioned them as crucial building blocks in the development of advanced materials for organic photovoltaic (OPV) cells. The fluorene moiety, known for its high photoluminescence efficiency, good thermal stability, and excellent charge transport properties, serves as a foundational structure in a variety of photoactive materials. wikipedia.orgrsc.orgmdpi.com The introduction of the ketone group at the 9-position to form a fluorenone unit significantly alters the electronic characteristics, creating a potent electron-accepting building block for high-performance organic semiconductors. rsc.org

Derivatives of 9-oxo-9H-fluorene are instrumental in the synthesis of donor-acceptor (D-A) type copolymers, a highly effective strategy for enhancing the performance of OPV devices. rsc.orgnih.gov In this molecular design, the electron-deficient fluorenone unit is copolymerized with various electron-donating monomers. rsc.orgrsc.org This alternating D-A structure effectively narrows the polymer's band gap, which broadens the absorption spectrum to capture a larger portion of the solar spectrum. wikipedia.org This tailored approach to molecular energy levels is critical for optimizing the fundamental processes in a solar cell: light absorption, exciton (B1674681) dissociation, and charge transport. The covalent linkage within D-A block copolymers also offers better control over the morphology of the active layer, which is crucial for efficient charge separation and collection.

Research has demonstrated that fluorene-based polymers can be synthesized to act as either the electron donor or, with appropriate functionalization like the 9-oxo group, as the electron acceptor in the bulk heterojunction (BHJ) active layer of a solar cell. wikipedia.org The performance of these devices is highly dependent on the polymer's molecular weight, with higher molecular weight fractions generally leading to superior optoelectronic behavior and photovoltaic performance, although sometimes at the cost of processability. chalmers.seosti.gov

The strategic incorporation of fluorenone derivatives has led to significant advancements in non-fullerene organic solar cells. For instance, polymers incorporating an oxime-functionalized fluorene as the acceptor unit, when paired with a non-fullerene acceptor like Y6, have achieved high power conversion efficiencies (PCEs). rsc.orgrsc.org In one study, a fluorinated polymer, PBFO-F, demonstrated a PCE of 10.71%, highlighting the promise of fluorene-based units in constructing wide bandgap D-A polymer donors. rsc.orgrsc.org

The photovoltaic performance of several fluorene-based copolymers is detailed in the tables below, showcasing key metrics such as Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).

Table 1: Performance of Donor-Acceptor Copolymers Based on Fluorene Derivatives in Organic Solar Cells

| Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| PBFO-F rsc.orgrsc.org | Y6 | 0.84 | 23.17 | 55.2 | 10.71 |

| HMW-P1 researchgate.net | PC71BM | - | - | - | 6.52 |

| PAFDTBT researchgate.net | PC71BM | - | - | 70.0 | 6.20 |

| PBDFNBO rsc.org | PC71BM | 0.93 | 9.9 | 53.0 | 5.00 |

| LMW-P1 researchgate.net | PC71BM | - | - | - | 2.75 |

| Copolymer:PC71BM (1:2) nih.gov | PC71BM | - | - | - | 1.22 |

| Copolymer:PC71BM (1:1) nih.gov | PC71BM | - | - | - | 0.68 |

| C1 nih.govresearchgate.net | PC70BM | 0.51 | 2.50 | 35.0 | 0.45 |

| C2 nih.govresearchgate.net | PC70BM | 0.56 | 2.01 | 30.0 | 0.34 |

Further research into non-fullerene acceptors has utilized complex fluorene architectures. A structurally non-planar molecule with a 9,9′-spirobi[9H-fluorene] (SBF) core and four perylenediimide (PDI) units was synthesized and used as an electron acceptor. rsc.org When paired with the polymer donor PTB7-Th, the resulting solar cell achieved a high PCE of 5.34%. rsc.org This demonstrates that three-dimensional fluorene-based molecules can serve as high-performance electron acceptors in bulk heterojunction solar cells. rsc.org

Table 2: Photovoltaic Data for a 9,9′-spirobi[9H-fluorene] Based Non-Fullerene Acceptor

| Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| PTB7-Th rsc.org | SBF-PDI4 | 0.94 | 10.51 | 54.0 | 5.34 |

These findings underscore the critical role of this compound and its derivatives as versatile platforms for creating novel semiconducting polymers. The ability to fine-tune their electronic and physical properties through synthetic modification is a key driver for achieving higher efficiencies and stability in the next generation of organic photovoltaic technologies.

Structure Activity Relationship Sar Studies of 9 Oxo 9h Fluorene 1 Carbonyl Chloride Derivatives

Impact of Fluorenone Ring Structural Modifications on Biological Activity

The ketone group at the 9-position of the fluorenone ring is often critical for biological activity. In studies of N-aryl-9-oxo-9H-fluorene-1-carboxamides as potential anticancer agents, SAR exploration revealed that most modifications to the 9-oxo-9H-fluorene ring were detrimental to their apoptosis-inducing effects. nih.gov

For instance, the replacement of the 9-oxo group with a methylene (B1212753) group (9H-fluorene analog) or its substitution with a sulfur atom (dibenzothiophene analog) resulted in a notable decrease in potency. Both the 9H-fluorene and dibenzothiophene (B1670422) derivatives were found to be approximately twofold less active than their 9-oxo-fluorenone counterpart, underscoring the importance of the carbonyl moiety for this specific biological action. nih.gov The presence of the ketone and hydroxyl functional groups at the 9-position imparts specific energetic and structural effects that are significant for the molecule's interactions. researchgate.net

| Analog | Modification at 9-Position | Relative Activity (Apoptosis Induction) |

|---|---|---|

| 9-Oxo-9H-fluorene (Lead Compound) | Carbonyl Group (C=O) | 1x (Baseline) |

| 9H-fluorene | Methylene Group (CH2) | ~2-fold less active |

| Dibenzothiophene | Sulfur Atom (S) | ~2-fold less active |

The inherent planarity and specific size of the fluorenone ring system are crucial for its biological function. The flat, rigid structure of the tricyclic core facilitates interactions with biological macromolecules, such as fitting into the binding grooves of proteins. nih.govresearchgate.net This quasi-planarity is a physiologically significant feature that enables effective binding. nih.govresearchgate.net

The fluorene (B118485) molecule's planar nature results in p-orbital overlap across the linkage of its benzene (B151609) rings, leading to electronic conjugation throughout the structure. wikipedia.org Any modification that significantly alters this planarity or changes the ring size would likely disrupt these favorable interactions, leading to a loss of biological activity. Therefore, maintaining the structural integrity of the fluorenone nucleus is a key consideration in the design of bioactive derivatives. ujpronline.com

Positional Substituent Effects on Bioactivity (e.g., 1- and 7-positions)

The placement of substituents on the fluorenone ring system dramatically influences the biological activity of the resulting derivatives. The 1-, 2-, 7-, and 9-positions are common sites for chemical modification. mdpi.com Research on 9-oxo-9H-fluorene-1-carboxamides as apoptosis inducers has demonstrated that while the core structure is sensitive to changes, strategic substitutions can significantly enhance potency. nih.gov

Specifically, the introduction of substituents at the 7-position of the fluorenone ring led to compounds with markedly improved activity. nih.gov For example, a derivative substituted at the 7-position (compound 5a) exhibited EC₅₀ values in the range of 0.15-0.29 µM against various cancer cell lines, making it approximately five times more potent than the unsubstituted lead compound (2a). nih.gov This highlights the critical role of substituent positioning in modulating the pharmacological profile of fluorenone derivatives.

| Compound | Substitution at 7-Position | EC₅₀ Against Cancer Cell Lines (µM) | Relative Potency |

|---|---|---|---|

| Lead Compound (2a) | None (Hydrogen) | ~0.75 - 1.45 | 1x (Baseline) |

| Analog (5a) | Yes (Specific substituent) | 0.15 - 0.29 | ~5-fold more potent |

Side Chain Engineering and Pharmacophore Identification

The identity and structure of side chains attached to the fluorenone core are instrumental in defining the molecule's interaction with its biological target. Engineering these side chains allows for the fine-tuning of properties and the identification of key pharmacophoric features.

The geometry of alkyl side chains—specifically whether they are linear or branched—can have a dramatic impact on a molecule's properties and, by extension, its biological activity. This effect is often related to how the chains influence intermolecular packing and conformation. researchgate.net

Studies on other conjugated molecular systems have shown that derivatives with linear alkyl chains often exhibit better performance in electronic applications due to more ordered molecular packing. researchgate.net In contrast, branched alkyl chains can disrupt this regular packing, sometimes leading to amorphous structures or altered stacking arrangements. researchgate.netresearchgate.net For example, in certain dithieno[3,2-b:2′,3′-d]thiophene derivatives, a linear octyl chain resulted in the best device performance, whereas a branched 2-ethylhexyl chain led to poor performance. researchgate.net This principle applies to biological systems where the shape of a side chain can dictate the affinity and specificity of binding to a receptor or enzyme. A linear chain may allow a molecule to fit snugly into a narrow binding pocket, while a bulkier branched chain might prevent effective binding or alter the molecule's orientation, thereby reducing or changing its biological activity.

| Alkyl Chain Type | Structural Influence | Potential Impact on Bioactivity |

|---|---|---|

| Linear | Promotes ordered molecular packing and stacking. | May enhance binding to planar surfaces or fit into narrow, specific binding pockets, potentially leading to higher activity. |

| Branched | Disrupts regular packing, can lead to amorphous structures or tilted stacking. researchgate.net | May sterically hinder binding to a target site, reducing activity, or could potentially improve solubility and bioavailability. |

Influence of Heterocyclic Moieties (e.g., Prolinamide, Piperidine)

The incorporation of heterocyclic moieties is a widely employed strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. In the context of 9-oxo-9H-fluorene-1-carbonyl chloride derivatives, the introduction of heterocycles such as prolinamide and piperidine (B6355638) has been explored to enhance their therapeutic potential.

While direct comparative data for prolinamide and piperidine derivatives of the this compound core is limited in the provided search results, the broader class of piperidine-carboxamide derivatives has been investigated for other biological targets, indicating the utility of this heterocyclic scaffold in drug design. The rigid, cyclic structure of proline in prolinamide derivatives can also impart conformational constraints that may be beneficial for binding to specific biological targets.

Table 2: Influence of Representative Heterocyclic Moieties on the Activity of 9-Oxo-9H-fluorene-1-carboxamides This table presents data for a pyrazole-containing derivative as a representative example of a potent heterocyclic-substituted compound.

| Compound | Heterocyclic Moiety | Cell Line | Activity (EC50/GI50) |

| N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide | Pyrazole | T47D, HCT116, SNU398 | Sub-micromolar nih.govresearchgate.net |

Correlation between Structural Features and Proposed Mechanisms of Action

A key objective of SAR studies is to not only enhance potency but also to understand and potentially modulate the mechanism through which a compound exerts its therapeutic effect. For derivatives of this compound, structural modifications have been shown to influence their mechanism of action, with a notable shift towards tubulin inhibition.

The parent N-aryl-9-oxo-9H-fluorene-1-carboxamides were initially identified as apoptosis inducers. nih.gov However, further exploration of the SAR revealed that the introduction of substituents at the 7-position of the 9-oxo-9H-fluorene ring led to a change in the mechanism of action. nih.gov Specifically, these 7-substituted analogs were found to be active in a tubulin inhibition assay, a mechanism distinct from the originally identified lead compound. nih.gov

This finding is significant as it demonstrates that the fluorenone scaffold can be chemically manipulated to target different cellular pathways. Tubulin is a well-validated target for anticancer drugs, and its disruption interferes with microtubule dynamics, leading to cell cycle arrest and apoptosis. The ability to direct the activity of these fluorenone derivatives towards tubulin inhibition through specific structural modifications opens up new avenues for the development of novel antimitotic agents.

The presence of certain heterocyclic moieties can also contribute to tubulin polymerization inhibition. While a direct mechanistic link for prolinamide and piperidine derivatives of the this compound core is not explicitly detailed in the provided search results, the broader class of heterocyclic-containing compounds has been shown to target tubulin. nih.gov It is plausible that the introduction of such moieties could enhance the interaction of the fluorenone core with the tubulin protein, thereby potentiating this mechanism of action.

Computational and Theoretical Investigations of 9 Oxo 9h Fluorene 1 Carbonyl Chloride and Its Analogs

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. For the 9-oxo-9H-fluorene scaffold, which is a common pharmacophore in various biologically active compounds, molecular docking studies have been employed to elucidate its binding modes with various protein targets.

For instance, in studies of related fluorene (B118485) derivatives as potential anticancer agents, docking simulations have been used to model their interactions with the active sites of enzymes like tubulin and various kinases. These simulations often reveal key hydrogen bonding interactions involving the carbonyl oxygen and hydrophobic interactions with the tricyclic fluorene system.

Table 1: Potential Molecular Interactions of the 9-Oxo-9H-fluorene Scaffold in Ligand-Target Binding

| Interaction Type | Potential Interacting Residues (Examples) |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrogen Bonding | Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |

| van der Waals Forces | Various residues in the binding pocket |

It is important to note that the high reactivity of the carbonyl chloride group in 9-oxo-9H-fluorene-1-carbonyl chloride would likely lead to covalent bond formation with nucleophilic residues (e.g., serine, cysteine, lysine) in a protein's active site, a factor that would be a primary focus of any dedicated molecular docking study on this specific compound.

Conformational Analysis using Molecular Mechanics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule and identify its stable conformations.

For this compound, the core tricyclic system is largely rigid and planar. The primary source of conformational flexibility arises from the rotation of the carbonyl chloride group at the 1-position relative to the fluorene ring. A conformational search using molecular mechanics would likely reveal a preferred orientation where the carbonyl group is coplanar with the aromatic ring to maximize conjugation, with potential energy barriers to rotation.

A study on the closely related 9-fluorenon-4-carboxamides utilized molecular mechanics to perform a conformational search. umich.edu This research involved generating thousands of conformations by randomizing rotatable bonds and then minimizing their energies using the AMBER* force field. umich.edu Such an approach for this compound would similarly explore the rotational landscape of the C1-C(O)Cl bond. The results of such an analysis would provide the relative energies of different conformers and the energy barriers between them, which are crucial for understanding the molecule's shape and how it presents itself for intermolecular interactions.

Energy Minimization and Conformational Dynamics

Energy minimization is a computational process that seeks to find the three-dimensional structure of a molecule that corresponds to a minimum on the potential energy surface. This optimized geometry represents the most stable conformation of the molecule. For this compound, energy minimization would refine the bond lengths, bond angles, and torsion angles to achieve the lowest energy state.

In the aforementioned study on 9-fluorenon-4-carboxamides, after generating a multitude of conformations, each was subjected to energy minimization. umich.edu A similar protocol for this compound would likely confirm the planarity of the fluorenone core and determine the optimal orientation of the carbonyl chloride substituent.

Furthermore, computational methods can be used to explore the conformational dynamics of the molecule, which is how its shape changes over time due to thermal energy. Molecular dynamics simulations, for example, could provide insights into the flexibility of the carbonyl chloride group and the fluorene ring system. The study on 9-fluorenon-4-carboxamides also computed the averaged solvent accessible surface area (ASASA) for the fluorenone moiety. umich.edu This descriptor helps to estimate the exposure of the planar tricyclic ring to a solvent, which can be an indirect measure of pharmacokinetic properties. umich.edu

Theoretical Prediction of Structure-Property Relationships

Theoretical prediction of structure-property relationships, often through Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the chemical structure of a series of compounds with their physical, chemical, or biological properties. While a specific QSAR study for this compound was not identified, extensive structure-activity relationship (SAR) studies on its N-aryl-9-oxo-9H-fluorene-1-carboxamide derivatives provide a strong foundation for understanding how structural modifications impact biological activity. nih.govnih.gov

These SAR studies have systematically explored the effects of modifying both the N-aryl portion and the 9-oxo-9H-fluorene ring. For instance, it was found that substitutions at the 7-position of the fluorene ring could lead to compounds with improved activity. nih.gov Conversely, most other changes to the 9-oxo-9H-fluorene ring were generally not well-tolerated. nih.gov

From these experimental SAR studies, a theoretical QSAR model could be developed. Such a model would use molecular descriptors calculated from the 3D structures of the compounds to build a mathematical equation that predicts their activity. Descriptors could include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Table 2: Key Findings from SAR Studies of 9-Oxo-9H-fluorene-1-carboxamide Analogs

| Structural Modification | Impact on Biological Activity | Reference |

| Substitution on the N-aryl group | Can significantly alter potency and solubility. | nih.gov |

| Modification of the 9-oxo-9H-fluorene ring | Most changes are detrimental to activity. | nih.gov |

| Substitution at the 7-position of the fluorene ring | Can lead to improved activity. | nih.gov |

These findings suggest that the integrity of the 9-oxo-9H-fluorene scaffold is crucial for the biological activity of this class of compounds. Theoretical predictions would likely highlight the importance of the planar aromatic system for target interaction and the electronic properties of the carbonyl group for binding.

Analytical and Spectroscopic Characterization Methods for 9 Oxo 9h Fluorene 1 Carbonyl Chloride and Its Products

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of 9-oxo-9H-fluorene-1-carbonyl chloride by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide critical data.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the seven aromatic protons on the fluorenone core. The chemical shifts and coupling patterns of these protons would be distinct due to the influence of the electron-withdrawing ketone and acyl chloride groups. The protons on the ring bearing the carbonyl chloride (positions 2, 3, and 4) and the adjacent ring would exhibit complex splitting patterns (doublets, triplets, or multiplets) based on their proximity to one another.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing distinct signals for each of the 14 carbon atoms in the molecule. Key diagnostic peaks would include those for the two carbonyl carbons (the ketone at C9 and the acyl chloride), which would appear significantly downfield. The remaining signals would correspond to the aromatic carbons of the fused ring system.

No specific experimental NMR data for this compound is publicly available in the searched literature. The characterization would be based on established chemical shifts for similar fluorenone and acyl chloride structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm its structure.

Key expected vibrational frequencies include:

C=O Stretching (Acyl Chloride): A strong absorption band is anticipated in the region of 1770-1815 cm⁻¹, which is characteristic of the carbonyl group in an acyl chloride.

C=O Stretching (Ketone): Another strong band, corresponding to the ketone carbonyl group at the C9 position, is expected around 1710-1720 cm⁻¹. nist.gov

C-Cl Stretching: A peak corresponding to the carbon-chlorine bond stretch would likely appear in the fingerprint region.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region would indicate the presence of the aromatic fluorene (B118485) backbone.

Aromatic C-H Stretching: Signals above 3000 cm⁻¹ would confirm the aromatic C-H bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Acyl Chloride C=O | 1770 - 1815 |

| Ketone C=O | 1710 - 1720 |

| Aromatic C=C | 1450 - 1600 |

| Aromatic C-H | > 3000 |

Mass Spectrometry (LCMS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with liquid chromatography (LC-MS), it also provides separation of components in a mixture.

For this compound (C₁₄H₇ClO₂), the expected exact mass is approximately 242.01 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by providing a highly accurate mass measurement. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Fragmentation patterns observed in the MS/MS spectrum would provide further structural confirmation, likely showing losses of CO, Cl, and COCl fragments.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile compounds like this compound.

A typical HPLC method for this compound would likely involve:

Stationary Phase: A reversed-phase column, such as a C18 or C8 column, is commonly used for separating aromatic compounds.

Mobile Phase: A gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (such as formic acid or trifluoroacetic acid) to improve peak shape.

Detection: A UV-Vis detector would be suitable, as the conjugated aromatic system of the fluorenone core is expected to absorb strongly in the UV region. A photodiode array (PDA) detector could provide full UV spectra for peak purity assessment.

This method would be used to determine the percentage purity of a sample by integrating the area of the main peak relative to the total area of all peaks.

Gas Chromatography (GC) Analysis

Gas Chromatography (GC) is a technique used for separating and analyzing volatile compounds. Due to the reactive nature of the acyl chloride functional group, direct GC analysis of this compound can be challenging. Acyl chlorides can be thermally labile and may react with active sites in the GC column or inlet.

If GC analysis is required, derivatization is often performed to convert the acyl chloride into a more stable and volatile derivative, such as an ester or amide, prior to injection. mdpi.com However, for purity assessment of the acyl chloride itself, HPLC is generally the more suitable technique. If direct analysis is attempted, a robust, inert column and careful optimization of injection temperature would be necessary to minimize degradation. Coupling GC with a mass spectrometer (GC-MS) would aid in identifying any degradation products formed during the analysis. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental technique for monitoring the progress of reactions involving this compound and for assessing the purity of its resulting products. This method separates compounds based on their differential partitioning between a stationary phase, typically silica (B1680970) gel, and a mobile phase, a solvent or solvent mixture. The polarity of the compounds plays a crucial role in their migration on the TLC plate.

In the context of this compound, the carbonyl group and the acyl chloride moiety lend the molecule a significant degree of polarity. When it undergoes reactions, for instance, the conversion of the acyl chloride to an ester or an amide, the polarity of the resulting product changes. This change can be readily observed on a TLC plate.

The separation principle relies on the fact that the stationary phase (silica gel) is highly polar. gmu.edu Compounds with higher polarity will have stronger interactions with the silica gel, causing them to move more slowly up the plate, resulting in a lower Retention Factor (Rf) value. odinity.com Conversely, less polar compounds interact less strongly with the stationary phase and are carried further up the plate by the mobile phase, leading to a higher Rf value. odinity.com For example, in the related fluorene family, the non-polar fluorene travels further up the TLC plate (higher Rf) than the more polar 9-fluorenone (B1672902), which in turn has a higher Rf than the highly polar fluorenol. gmu.eduodinity.com

The choice of mobile phase is critical for achieving effective separation. A variety of solvent systems can be employed, with the polarity of the eluent being adjusted to suit the specific separation. Common mobile phases for fluorene derivatives include mixtures of hexane (B92381) and acetone (B3395972) or methanol (B129727) and tetrahydrofuran (B95107) (THF). odinity.comodinity.com The reaction progress can be monitored by spotting the reaction mixture on a TLC plate at different time intervals alongside the starting material as a reference. bu.edu The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. Visualization of the spots is often achieved under a UV lamp, as fluorene derivatives are typically UV-active. odinity.com

| Compound Family | Stationary Phase | Mobile Phase (Eluent) | Observation | Reference |

| Fluorene, 9-Fluorenone | Silica Gel | Hexane/Acetone (70:30) | Fluorene has a higher Rf value than 9-fluorenone due to its lower polarity. | odinity.com |

| 9-Fluorenone, Fluorenol | Silica Gel | Methanol/THF mixtures | 9-Fluorenone has a higher Rf value than fluorenol, indicating it is less polar. | odinity.com |

| Fluorene, Fluorenol, 9-Fluorenone | Silica Gel | Methylene (B1212753) Chloride | Allows for the separation of all three compounds based on polarity differences. | youtube.com |

This table illustrates typical TLC systems used for fluorene-type compounds, which serve as a model for the analysis of this compound and its derivatives. The Rf values are dependent on the specific solvent system and conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound or its crystalline derivatives, this technique can provide unambiguous proof of structure, including bond lengths, bond angles, and torsional angles. It also reveals details about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding or π-stacking.

The analysis of fluorene derivatives by X-ray crystallography has shown that the fluorene skeleton is typically nearly planar. nih.gov However, substitutions, particularly at the C9 position, can introduce slight twisting or distortions. mdpi.com For example, in the crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde, the fluorene moiety is almost flat, and the crystal structure is composed of molecular layers. nih.gov

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The refinement of this model yields a detailed structural picture. Key data obtained from a crystallographic experiment include the crystal system, space group, and unit cell dimensions.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde | Monoclinic | P21/c | Nearly planar fluorene skeleton; molecules form layers parallel to the (302) plane. | nih.gov |

| 9,9-dimethyl-9H-fluorene | Orthorhombic | Iba2 | The two benzene (B151609) rings of the fluorene unit are inclined at an angle of 5.8(2)°. | mdpi.com |

| 9,9-bis(hydroxymethyl)-9H-fluorene | Orthorhombic | P212121 | A slight twist in the fluorene unit is observed, with an inclination angle of 5.1(1)° between the benzene rings. | mdpi.com |

This table presents crystallographic data for representative fluorene derivatives, demonstrating the type of detailed structural information that can be obtained for crystalline products derived from this compound.

Environmental Research and Biotransformation Studies of Fluorene Scaffolds

Biotransformation Pathways of Fluorene (B118485) and its Derivatives

The microbial degradation of fluorene can proceed through several distinct pathways, often initiated by the enzymatic incorporation of oxygen into the molecule. nih.gov These initial steps are crucial as they increase the water solubility of the hydrophobic fluorene molecule and prepare it for subsequent ring cleavage and mineralization.

Microbial catabolism of fluorene is typically initiated by either monooxygenation or dioxygenation reactions. nih.govethz.ch

One common pathway begins with the monooxygenation of the methylene (B1212753) bridge (C-9 position) of fluorene to produce 9-fluorenol, which is then dehydrogenated to 9-fluorenone (B1672902). nih.govnih.gov This initial oxidation at the C-9 position is considered by some researchers to be a nonproductive route in certain bacteria, leading to the accumulation of 9-fluorenone. ethz.ch However, other microorganisms are capable of further metabolizing 9-fluorenone. nih.gov For instance, Pseudomonas sp. strain F274 utilizes this pathway, where 9-fluorenone is subsequently attacked by a dioxygenase. nih.gov

Alternative and often productive degradation routes are initiated by dioxygenase enzymes that incorporate both atoms of molecular oxygen into one of the aromatic rings. ethz.chnih.gov This can occur at the C-1, C-2 or C-3, C-4 positions, leading to the formation of corresponding cis-dihydrodiols. ethz.ch These dihydrodiols then undergo dehydrogenation to form dihydroxy-fluorene intermediates, which are substrates for ring cleavage enzymes. ethz.ch

The table below summarizes the initial enzymatic reactions in fluorene degradation.

| Initial Reaction | Enzyme Type | Initial Product(s) | Example Microorganism(s) |

| Monooxygenation at C-9 | Monooxygenase | 9-fluorenol | Arthrobacter sp. strain F101 ethz.chnih.gov, Brevibacterium sp. nih.gov |

| Dehydrogenation | Dehydrogenase | 9-fluorenone | Pseudomonas sp. strain F274 nih.gov, Staphylococcus auriculans DBF63 asm.org |

| Dioxygenation at C-1, C-2 | Dioxygenase | cis-1,2-dihydroxy-1,2-dihydrofluorene | Arthrobacter sp. strain F101 nih.gov |

| Dioxygenation at C-3, C-4 | Dioxygenase | cis-3,4-dihydroxy-3,4-dihydrofluorene | Arthrobacter sp. strain F101 nih.gov, Rhodococcus sp. A2-3 researchgate.net |

| Angular Dioxygenation | Dioxygenase | (+)-1,1a-dihydroxy-1-hydro-9-fluorenone | Pseudomonas sp. strain F274 nih.gov |

Following the initial oxygenation and dehydrogenation steps, the dihydroxylated aromatic rings are susceptible to cleavage by dioxygenase enzymes. meta-cleavage, catalyzed by extradiol dioxygenases, is a common strategy in the degradation of aromatic compounds. nih.gov In the case of fluorene, the catechol-like intermediates are cleaved to open the aromatic ring, forming aliphatic products. nih.govresearchgate.net

For example, in Arthrobacter sp. strain F101, the dihydroxylated intermediates undergo meta-cleavage, followed by an aldolase (B8822740) reaction and decarboxylation, which results in the formation of indanones. ethz.chnih.gov These indanones can then be subjected to a biological Baeyer-Villiger reaction, producing aromatic lactones such as 3,4-dihydrocoumarin. ethz.chnih.gov This lactone can be further hydrolyzed to 3-(2-hydroxyphenyl) propionate (B1217596), which may enter a beta-oxidation cycle to yield salicylate. nih.govresearchgate.net

In a different pathway observed in Pseudomonas sp. strain F274, the angular diol, (+)-1,1a-dihydroxy-1-hydro-9-fluorenone, undergoes ring opening of the five-membered ring. nih.gov This leads to the formation of a 2'-carboxy derivative of 2,3-dihydroxy-biphenyl, which is then catabolized through reactions analogous to biphenyl (B1667301) degradation, ultimately forming phthalic acid. nih.gov Phthalate is a common intermediate in the degradation of many aromatic compounds and is further metabolized to central cellular metabolites. nih.govnih.gov

Role of Microorganisms in Fluorene Biodegradation

A diverse range of microorganisms, including bacteria and fungi, have been identified with the ability to degrade fluorene. These organisms possess the necessary enzymatic machinery to attack the stable aromatic structure of fluorene and utilize it as a source of carbon and energy. nih.govasm.org